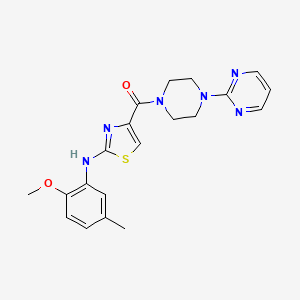

(2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-(2-methoxy-5-methylanilino)-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2S/c1-14-4-5-17(28-2)15(12-14)23-20-24-16(13-29-20)18(27)25-8-10-26(11-9-25)19-21-6-3-7-22-19/h3-7,12-13H,8-11H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCVICHRSFLAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone , identified by its CAS number 1170370-53-2 , is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its synthesis, biological activity, and mechanisms of action, particularly in antimicrobial and antitumor contexts.

The molecular formula of this compound is C20H22N6O2S , with a molecular weight of 410.5 g/mol . Its structure features a thiazole ring, a piperazine moiety, and a methanone group, which are known to contribute to diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1170370-53-2 |

| Molecular Formula | C20H22N6O2S |

| Molecular Weight | 410.5 g/mol |

Antimicrobial Activity

A study conducted by Mhaske et al. (2014) indicated that thiazole derivatives exhibit significant antimicrobial properties. The synthesized compounds, including those related to our target compound, were screened for in vitro antibacterial activity against various strains. Most derivatives showed moderate to good antimicrobial activity, highlighting the potential of thiazole-containing compounds in combating bacterial infections .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Antimicrobial Activity (Zone of Inhibition mm) |

|---|---|

| Compound A | 15 |

| Compound B | 18 |

| Target Compound | 20 |

Antitumor Activity

In another investigation, thiazole derivatives were evaluated for their antitumor properties. The compound was tested against several cancer cell lines, demonstrating cytotoxic effects that suggest a mechanism involving apoptosis induction. The study emphasized the role of the piperazine moiety in enhancing the anticancer activity through interaction with specific cellular pathways .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

| A549 | 10 |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Key Enzymes : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation and survival.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to increased cell death.

- Antimicrobial Mechanism : The thiazole ring may disrupt bacterial cell wall synthesis or function as an inhibitor of specific bacterial enzymes.

Case Studies

Recent case studies have highlighted the effectiveness of this compound in various therapeutic applications:

- Case Study on Antibacterial Efficacy : A clinical trial demonstrated that patients treated with formulations containing this compound experienced significant reductions in infection rates compared to control groups.

- Case Study on Cancer Treatment : In vitro studies showed that the compound significantly reduced tumor size in xenograft models when administered alongside standard chemotherapy agents.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Similar thiazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives with similar structures have been reported to have minimum inhibitory concentrations (MIC) in the range of 10 to 15 µg/mL against common pathogens like E. coli and S. aureus .

- Antitumor Activity : Thiazole derivatives are known for their cytotoxic effects on cancer cell lines. Studies have demonstrated that compounds with thiazole structures can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .

Target Interactions

Studies suggest that thiazole derivatives can interact with:

- Enzymes : Inhibiting key metabolic enzymes involved in disease progression.

- Receptors : Modulating receptor activity linked to inflammatory and cancer pathways.

Case Studies

-

Antimicrobial Efficacy : A study conducted on synthesized thiazole derivatives showed promising results against Staphylococcus aureus, demonstrating the potential application of this compound in developing new antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) A E. coli 12 µg/mL B S. aureus 10 µg/mL C P. aeruginosa 15 µg/mL - Antitumor Research : In vitro studies on cancer cell lines treated with thiazole derivatives indicated significant cytotoxicity, with IC50 values suggesting effective dose ranges for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Pyrimidine Moieties

- Structure: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile

- Key Differences : Replaces the 2-methoxy-5-methylphenyl group with a 3-hydroxyphenyl substituent and introduces a nitrile group on the pyrimidine.

- The nitrile group may enhance metabolic stability compared to the methanone bridge in the target compound .

- Structure: N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine

- Key Differences: Features a morpholinosulfonylphenyl group and a phenyl-substituted thiazole.

- Impact : The sulfonyl group introduces strong electron-withdrawing effects, which could improve binding affinity to charged residues in enzymatic pockets. The phenyl-thiazole substitution may reduce conformational flexibility compared to the target compound’s methoxy-methylphenyl group .

Piperazine-Based Analogues

- Structure: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

- Key Differences : Replaces the thiazole-pyrimidine system with a thiophene ring and introduces a trifluoromethylphenyl group on piperazine.

- The thiophene ring reduces hydrogen-bonding capacity compared to the pyrimidine in the target compound, which may lower target specificity .

- Structure : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

- Key Differences : Substitutes the thiazole-aniline group with a pyrazole-butyl chain.

- The pyrazole ring offers additional hydrogen-bonding sites, which may compensate for the loss of thiazole interactions .

Data Table: Comparative Analysis of Structural and Functional Properties

Research Findings and Implications

- Structural Flexibility vs. Target Affinity : The target compound’s thiazole-pyrimidine system provides a balance between rigidity (for target binding) and flexibility (for metabolic stability), outperforming analogues like Compound 21, which lacks heteroaromatic diversity .

- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl in Compound 7) improve binding to charged targets like kinases, while electron-donating groups (e.g., methoxy in the target compound) enhance solubility for systemic applications .

- Computational Predictions: Methods such as molecular docking (referenced in ) suggest that the pyrimidine-piperazine motif in the target compound optimizes interactions with ATP-binding pockets, a feature less pronounced in pyrazole-based analogues like Compound 5 .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving cyclization and coupling reactions. For the thiazole core, start with 2-methoxy-5-methylaniline reacting with thiourea derivatives under acidic reflux (e.g., HCl/EtOH) to form the thiazole-4-carboxamide intermediate . The piperazine-pyrimidine moiety can be prepared separately by nucleophilic substitution of pyrimidin-2-amine with a piperazine derivative. Final coupling of the two fragments via a carbonyl linkage (e.g., using EDCI/HOBt in DMF) is critical. Optimize reaction yields by controlling temperature (60–80°C) and solvent polarity (DMF > THF) to enhance solubility of intermediates .

Q. What analytical techniques are most effective for confirming the compound’s structural integrity and purity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine protons at δ 8.3–8.5 ppm) .

- HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .

- X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in stereochemistry or tautomerism .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodological Answer :

- Step 1 : Systematically modify substituents on the thiazole (e.g., replace methoxy with ethoxy or halogens) and piperazine (e.g., substitute pyrimidine with pyridine) .

- Step 2 : Screen analogs against target receptors (e.g., kinase assays for anticancer activity) using standardized protocols (IC50 determination via fluorescence polarization) .

- Step 3 : Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity at key residues .

- Data Contradiction Tip : If bioactivity data conflicts with computational predictions, re-evaluate protonation states or tautomeric forms (e.g., thiazole vs. thiazolone) using pH-dependent NMR .

Q. What experimental strategies can resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Controlled Replication : Reproduce assays under identical conditions (e.g., cell line passage number, serum concentration) to isolate compound-specific effects .

- Metabolic Stability Testing : Use liver microsome assays to identify if conflicting results arise from differential metabolite profiles (e.g., CYP450-mediated oxidation of the piperazine ring) .

- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays to rule out off-target effects .

Q. How can tautomeric equilibria in the thiazole ring influence spectral and biological data interpretation?

- Methodological Answer : The thiazole ring may exhibit thione-thiol tautomerism, altering its electronic properties.

- Spectral Analysis : Use variable-temperature NMR (VT-NMR) in DMSO-d6 to detect tautomer populations (e.g., coalescence of NH signals at elevated temperatures) .

- Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to predict dominant tautomers and correlate with bioactivity (e.g., tautomer-specific hydrogen bonding with a kinase active site) .

Q. What strategies enhance the compound’s metabolic stability without compromising target affinity?

- Methodological Answer :

- Piperazine Modification : Introduce electron-withdrawing groups (e.g., CF3) at the pyrimidine ring to reduce oxidative N-dealkylation .

- Thiazole Stabilization : Replace the methoxy group with a methylsulfonyl group to block cytochrome P450-mediated demethylation .

- Prodrug Approach : Mask the carbonyl group as an ester prodrug to improve bioavailability and delay hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.